

An In-depth Technical Guide to the Physicochemical Properties of Cholesterol-PEG-Azide

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Compound of Interest	
Compound Name:	Cholesterol-PEG-azide (MW 1000)
Cat. No.:	B13722731

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This technical guide provides a comprehensive overview of the core physicochemical properties of Cholesterol-Polyethylene Glycol-Azide (Cholesterol-PEG-azide). It is intended for researchers, scientists, and drug development professionals working with this amphiphilic polymer in areas such as drug delivery, nanoparticle formulation, and bioconjugation. This document consolidates available data on its material properties, self-assembly characteristics, and biological interactions, supported by detailed experimental protocols and visualizations.

Core Physicochemical Properties

Cholesterol-PEG-azide is a biocompatible, amphiphilic copolymer consisting of a hydrophobic cholesterol anchor and a hydrophilic polyethylene glycol (PEG) chain, terminated with a reactive azide group. This structure allows for the formation of micelles and the functionalization of liposomes, making it a valuable tool in drug delivery and nanotechnology.^[1] ^[2] The azide group provides a versatile handle for "click chemistry" reactions, enabling the conjugation of various molecules such as targeting ligands or imaging agents.^[3]

General Properties

The physical appearance of Cholesterol-PEG-azide is dependent on the molecular weight of the PEG chain, ranging from a white to off-white solid to a semi-solid or waxy substance for lower molecular weight PEGs.^[2]^[3]

Table 1: General Physicochemical Properties of Cholesterol-PEG-Azide

Property	Description	Citations
Appearance	White to off-white solid or semi-solid, depending on PEG molecular weight.	[3]
Solubility	Soluble in water (up to 10 mg/mL, clear solution), chloroform, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether.	[3][4]
Stability & Storage	Sensitive to moisture and temperature. Should be stored at -20°C under an inert gas (Nitrogen or Argon) and desiccated. Avoid frequent freeze-thaw cycles.	[1]
Functional Groups	Hydrophobic cholesterol anchor, hydrophilic PEG chain, and a reactive azide (-N3) group.	[3]
Linkage Type	The cholesterol and PEG moieties are typically linked via a stable ether or amide bond, which is resistant to hydrolysis.	[2]

Molecular Weight and Polydispersity

Cholesterol-PEG-azide is commercially available in a range of PEG molecular weights, typically from 600 Da to 20,000 Da.^[3] The polydispersity index (PDI) of the PEG chain is a critical parameter, indicating the heterogeneity of the polymer chain lengths. For linear PEG

derivatives, the PDI is typically low, in the range of 1.02 to 1.05, signifying a narrow molecular weight distribution.[2][4]

Table 2: Available Molecular Weights and Polydispersity Index

Parameter	Value	Citations
Available PEG Molecular Weights (Da)	600, 1000, 2000, 3400, 5000, 10000, 20000	[3]
Polydispersity Index (PDI)	1.02 - 1.05 (for linear PEG)	[2][4]

Self-Assembly and Micellar Characteristics

The amphiphilic nature of Cholesterol-PEG-azide drives its self-assembly in aqueous solutions to form micelles. These core-shell structures consist of a hydrophobic core formed by the cholesterol moieties, which can encapsulate lipophilic drugs, and a hydrophilic PEG corona that provides steric stabilization and biocompatibility.[5]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of the amphiphile above which micelles spontaneously form. A low CMC is desirable for in vivo applications as it ensures the stability of the micelles upon dilution in the bloodstream. While specific CMC values for Cholesterol-PEG-azide are not readily available in the literature, they are expected to be in the low micromolar range, similar to other cholesterol-PEG conjugates.

Particle Size and Zeta Potential

The size and surface charge of the resulting nanoparticles are crucial for their biological fate. For Cholesterol-PEG2000, micelles with a diameter of 20-30 nm and a nearly neutral surface charge have been reported.[6] The neutral surface charge, conferred by the PEG corona, helps to reduce non-specific interactions with proteins and cells, prolonging circulation time.

Table 3: Micellar Characteristics of Cholesterol-PEG Conjugates

Parameter	Value	Citations
Particle Size (Diameter)	20 - 30 nm (for Cholesterol-PEG2000 micelles)	[6]
Zeta Potential	Nearly Neutral	[6]

Experimental Protocols

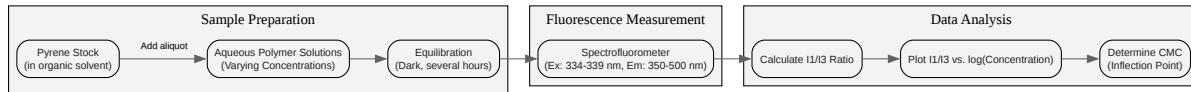
Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

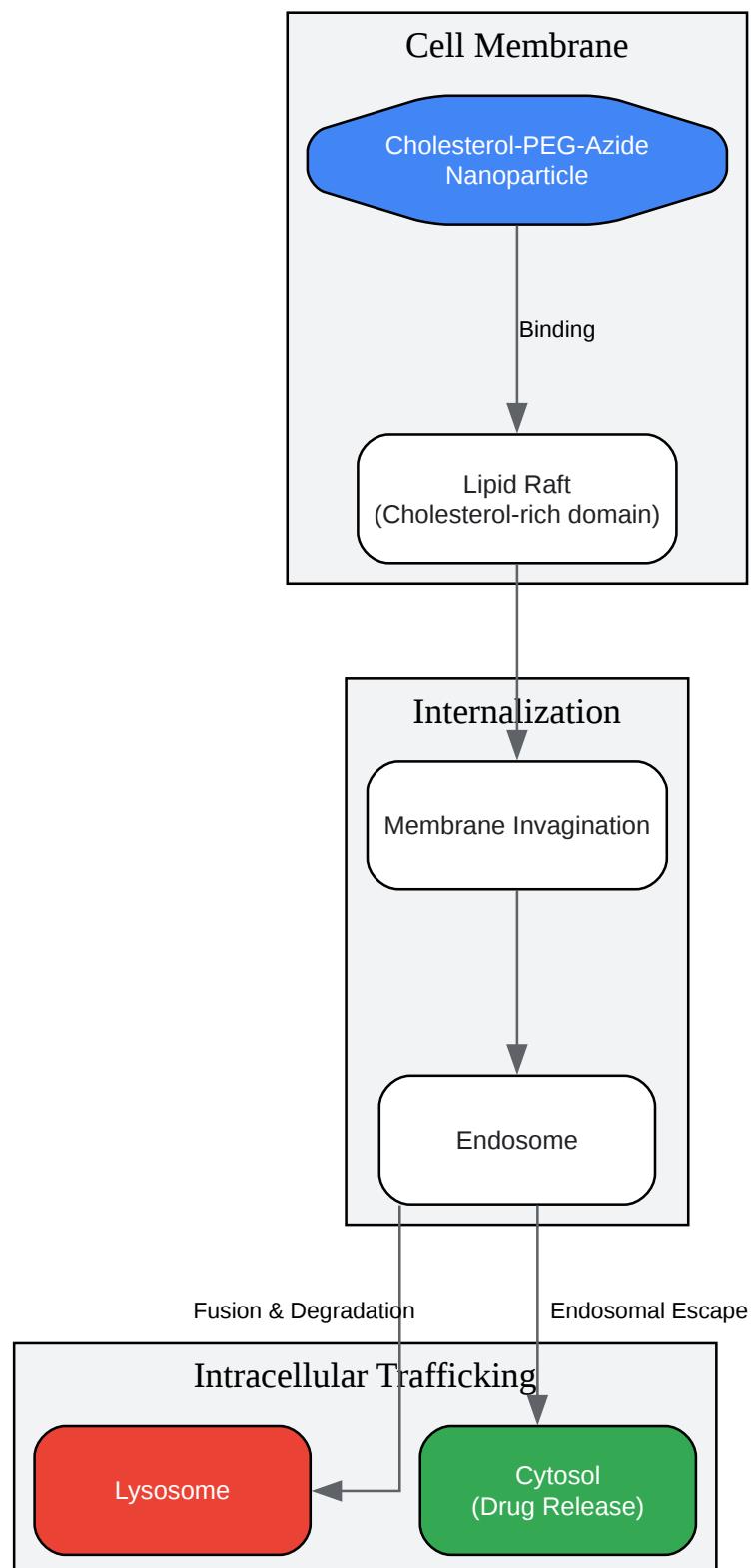
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In an aqueous solution, pyrene has a specific emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a change in its fluorescence spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3).

Protocol:

- Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 1×10^{-2} M.
- Prepare a series of aqueous solutions of Cholesterol-PEG-azide with varying concentrations, bracketing the expected CMC.
- Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 1×10^{-6} M. Ensure the organic solvent volume is minimal (<1%) to not affect micellization.
- Allow the solutions to equilibrate for several hours or overnight in the dark to ensure complete partitioning of pyrene.
- Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm, and the emission is scanned from approximately 350 to 500 nm.

- Determine the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
- Plot the ratio of I₁/I₃ as a function of the logarithm of the Cholesterol-PEG-azide concentration.
- The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed.[7][8]



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